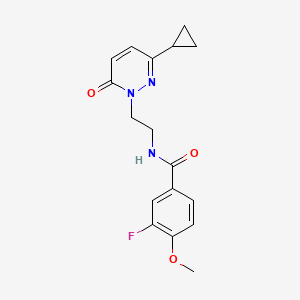
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FN3O3. Its structure features a pyridazinone core, which is known for its biological activity, along with a cyclopropyl group and methoxy substitution that contribute to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyridazinone structure have been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, including those derived from human tumors.
Table 1: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RKO | 60.70 | Induction of apoptosis |
| PC-3 | 49.79 | Cell cycle arrest |
| HeLa | 78.72 | Inhibition of proliferation pathways |
Anti-inflammatory Properties
The mechanism of action for this compound also involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. By selectively targeting COX-2, it may reduce inflammatory responses without the gastrointestinal side effects typically associated with COX-1 inhibition.
Table 2: COX Inhibition Selectivity
| Compound | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| N-(2-(3-cyclopropyl... | Low | High |
| Celecoxib | Low | High |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, notably COX enzymes.
- Cell Proliferation Modulation : It affects pathways related to cell growth and survival, leading to apoptosis in cancer cells.
- Signal Transduction Pathways : The compound may modulate pathways such as NF-kB, which is crucial for inflammatory responses.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of pyridazinone derivatives on various human cancer cell lines using MTS assays. Results indicated substantial inhibition rates, particularly in RKO and HeLa cells, suggesting potential therapeutic applications in oncology.
- Anti-inflammatory Efficacy : Another study investigated the anti-inflammatory effects of compounds with similar structures in animal models. Results showed a marked reduction in edema and inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-24-15-6-4-12(10-13(15)18)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHJRQNGQXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














